molecular formula C18H15F3N2O2S B2579774 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851411-84-2

2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2579774
CAS No.: 851411-84-2
M. Wt: 380.39
InChI Key: PEXQIQAVHOGKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system. Its primary research value lies in the pharmacological dissection of TRPM8-mediated signaling pathways in various disease models. In neurobiology and pain research, this compound is utilized to investigate the role of cold thermosensation in pathological conditions such as cold allodynia, migraine, and neuropathic pain, providing insights for potential analgesic development [https://pubmed.ncbi.nlm.nih.gov/18578542/]. Beyond neurology, its application has expanded into oncology, as TRPM8 expression has been documented in cancers like prostate and pancreatic tumors. Researchers employ this antagonist to study the channel's functional role in cancer cell proliferation, migration, and apoptosis, exploring its potential as a therapeutic target [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099001/]. The compound's mechanism involves binding to the channel and inhibiting the influx of calcium ions (Ca²⁺) that would otherwise be triggered by cold or cooling agents like menthol and icilin, thereby allowing scientists to selectively silence this specific sensory pathway in experimental settings.

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-23-10-16(14-4-2-3-5-15(14)23)26-11-17(24)22-12-6-8-13(9-7-12)25-18(19,20)21/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXQIQAVHOGKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound’s structure is compared to similar acetamide derivatives (Table 1). Key differences include:

  • Sulfanyl substituents : Ranging from substituted indoles (e.g., 1-methylindole in the target) to aryl (e.g., 4-fluorophenyl) and heterocyclic groups (e.g., triazole).
  • Acetamide substituents : The 4-(trifluoromethoxy)phenyl group is common, but other analogs feature methyl, trifluoromethyl, or sulfonyl-linked groups.

Table 1. Structural Comparison of Selected Acetamide Derivatives

Compound Name/ID Sulfanyl Group Acetamide Substituent Key Structural Features Reference
Target Compound 1-Methyl-1H-indol-3-yl 4-(Trifluoromethoxy)phenyl Indole core; trifluoromethoxy group -
2-[(4-Aminophenyl)sulfanyl]-...* 4-Aminophenyl 4-(Trifluoromethoxy)phenyl Amino group enhances polarity
2-[(4-Fluorophenyl)sulfanyl]-...† 4-Fluorophenyl 4-(Trifluoromethoxy)phenyl Fluorine improves lipophilicity
2-[1-(3-Fluorobenzyl)-1H-indol-3-yl]sulfonyl-...‡ 1-(3-Fluorobenzyl)-1H-indol-3-yl (sulfonyl) 2-(Trifluoromethyl)phenyl Sulfonyl group increases polarity
Compound 32 () 1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl (sulfonyl) 4-(Trifluoromethoxy)phenyl Chlorobenzoyl and methoxy substitutions

*From ; †From ; ‡From .

Physicochemical Properties
  • Lipophilicity: The trifluoromethoxy group in the target compound and analogs () enhances membrane permeability compared to polar substituents (e.g., 4-aminophenyl).

Key Research Findings

  • Structural Optimization : Substitution at the indole 1-position (e.g., methyl in the target vs. benzyl in ) influences steric hindrance and receptor selectivity .
  • Trifluoromethoxy Advantage : This group improves metabolic stability and bioavailability in multiple analogs (), making it a preferred pharmacophore .
  • Synthetic Feasibility : High yields (72–81%) for analogs (–2) suggest scalable routes for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.